

Toxicological Profile and Safety Data of 4-Methylphenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methylphenethylamine**

Cat. No.: **B144676**

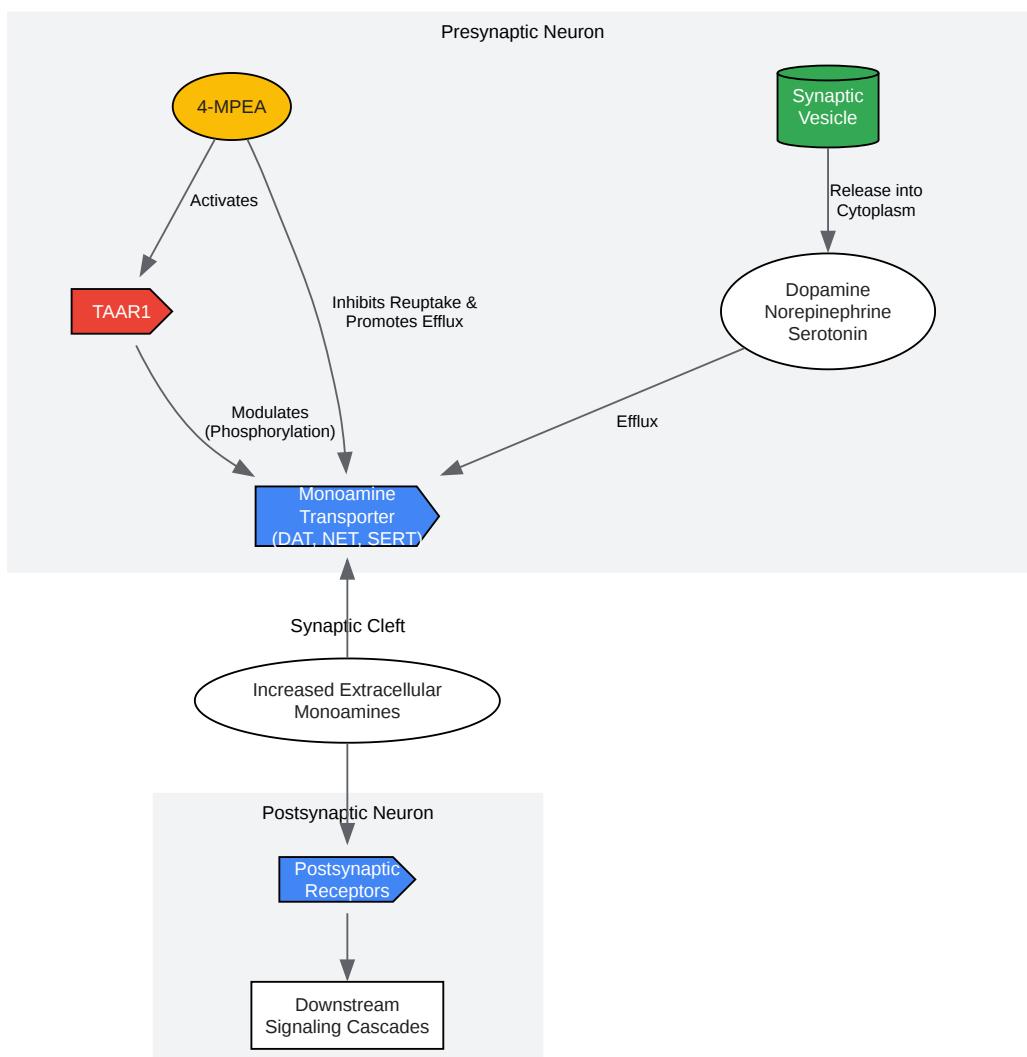
[Get Quote](#)

Disclaimer: The toxicological and safety data for **4-Methylphenethylamine** (4-MPEA) are not well-established in the scientific literature. The following guide is a predictive toxicological profile based on available data for structurally related phenethylamine analogs, primarily phenethylamine (PEA), amphetamine, and methamphetamine. All information presented should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine and a structural analog of amphetamine. Due to a significant lack of direct toxicological studies on 4-MPEA, this guide extrapolates potential toxicological endpoints from closely related compounds. The primary mechanism of action for phenethylamines involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), primarily through interaction with their respective transporters and the trace amine-associated receptor 1 (TAAR1). The predicted toxicological profile of 4-MPEA suggests potential for neurotoxicity, cardiotoxicity, and developmental toxicity. Acute toxicity is expected to be moderate, and the potential for genotoxicity and carcinogenicity, while not directly studied, may be a concern based on data from related compounds.

Pharmacodynamics and Mechanism of Action


The pharmacological effects of phenethylamines are largely attributed to their ability to increase extracellular concentrations of monoamine neurotransmitters.^[1] This is achieved through a dual mechanism: inhibition of neurotransmitter reuptake and promotion of their release from presynaptic terminals. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that, when activated by phenethylamines, can modulate the function of monoamine transporters.

Interaction with Monoamine Transporters

4-MPEA is predicted to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to a reversal of transporter function, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.

Signaling Pathways

The downstream signaling pathways activated by phenethylamines are complex and can lead to both therapeutic and toxic effects.

[Click to download full resolution via product page](#)

Figure 1: Predicted mechanism of action of 4-MPEA at the monoaminergic synapse.

Toxicological Profile

Acute Toxicity

Direct acute toxicity data for 4-MPEA is unavailable. However, studies on analogous phenethylamines in mice provide an estimation of its potential acute toxicity.[2][3]

Compound	Animal Model	Route of Administration	LD50 (mg/kg)	Reference
Phenethylamine (PEA)	Swiss male albino mice	Not Specified	226.7 ± 4.4	[2][3]
p-Methylphenethylamine	Swiss male albino mice	Not Specified	206.7 ± 3.3	[2][3]
Amphetamine	Swiss male albino mice	Not Specified	25.0 ± 0.6	[2][3]
Dextroamphetamine sulfate	Rats	Oral	96.8	[4]

Table 1: Acute Toxicity Data for Phenethylamine and Analogs

Chronic Toxicity

No chronic toxicity studies have been conducted on 4-MPEA. Chronic administration of amphetamines can lead to tolerance, psychological dependence, and severe social disability. [4] Manifestations of chronic intoxication include dermatoses, insomnia, irritability, hyperactivity, and personality changes, with severe cases potentially leading to a psychosis clinically indistinguishable from schizophrenia.[4]

Genotoxicity

The genotoxic potential of 4-MPEA has not been evaluated. However, studies on methamphetamine have shown it to be genotoxic in vitro, inducing mutations in *Salmonella typhimurium* and increasing the frequency of micronuclei and sister chromatid exchange in Chinese hamster ovary cells.[5][6] This genotoxicity may be mediated by reactive oxygen species (ROS).[5][6]

Carcinogenicity

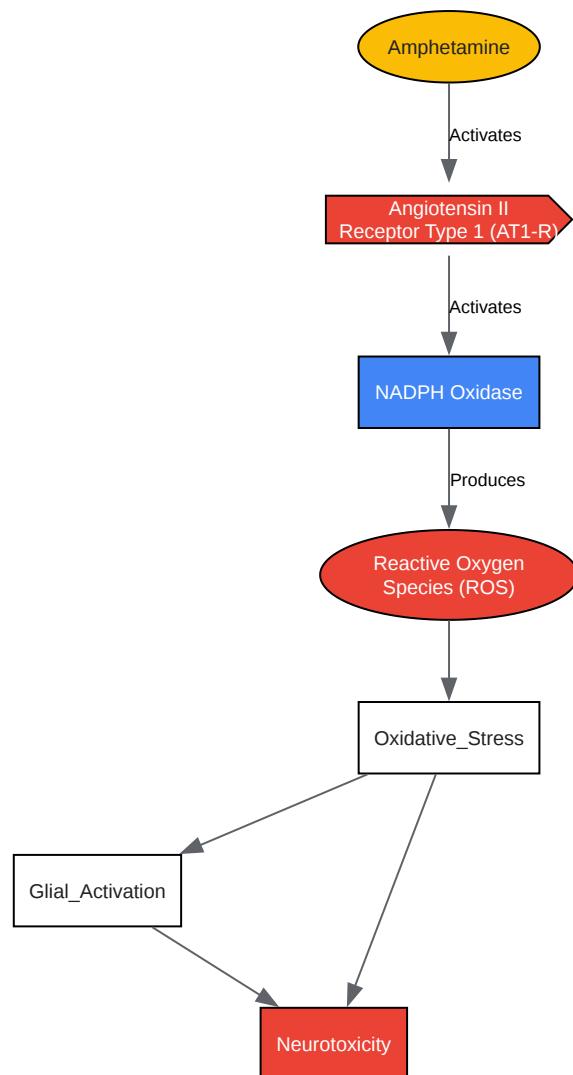
There are no carcinogenicity studies available for 4-MPEA. A study on nitroso-N-methyl-N-(2-phenyl)ethylamine in rats showed it to be a potent carcinogen, inducing tumors of the esophagus and forestomach.^[7] While this is a nitrosated derivative, it highlights the potential for phenethylamine structures to become carcinogenic after metabolic activation. General studies on aromatic amines have also pointed to their carcinogenic potential.

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of 4-MPEA is lacking. Studies on 4-substituted amphetamines in mice have demonstrated developmental toxicity at high doses.^[8]

Compound	Dose (mg/kg/day)	Animal Model	Effects	Reference
4-methoxyamphetamine (4-MEA)	100	Swiss-Webster mice	Maternal mortality, increased resorptions	[8]
4-ethoxyamphetamine (4-ETA)	100	Swiss-Webster mice	Maternal mortality, increased resorptions	[8]
4-hydroxyamphetamine (4-HA)	100	Swiss-Webster mice	Maternal mortality, delivery of dead pups	[8]

Table 2: Developmental Toxicity of 4-Substituted Amphetamines in Mice

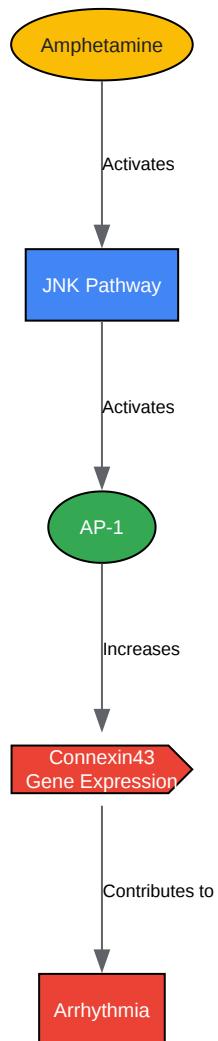

These effects were often observed at doses that also induced maternal toxicity.^{[8][9][10]}

Organ-Specific Toxicities

Neurotoxicity

The primary mechanism of amphetamine-induced neurotoxicity is thought to involve oxidative stress, excitotoxicity, and mitochondrial dysfunction.^[11] The increased levels of extracellular

dopamine can lead to the formation of reactive oxygen species, causing damage to dopaminergic neurons.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Figure 2: Amphetamine-induced oxidative stress and neurotoxicity signaling pathway.

Cardiotoxicity

Amphetamine use is associated with cardiovascular complications, including hypertension, tachycardia, and in severe cases, cardiomyopathy and sudden cardiac death.[4][18] The excessive release of catecholamines is a primary driver of these effects.[18] Signaling pathways implicated in amphetamine-induced cardiotoxicity include the JAK-STAT3 and JNK/AP-1 pathways.[19][20]

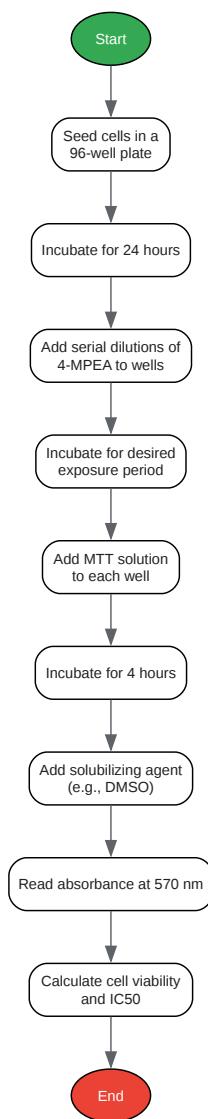

[Click to download full resolution via product page](#)

Figure 3: Amphetamine-induced cardiototoxicity via the JNK/AP-1 pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxic potential of a compound is the MTT assay, which measures the metabolic activity of cells.[21]

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for an in vitro MTT cytotoxicity assay.

Another common method is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[21]

Assay	Cell Line	4-chloro-3-methylphenethylamine IC ₅₀ (μM)	Positive Control (Doxorubicin) IC ₅₀ (μM)	Reference
MTT Assay	SH-SY5Y	150.2 ± 12.5	1.2 ± 0.3	[21]
LDH Release Assay	HepG2	225.8 ± 18.9	5.5 ± 0.8	[21]

Table 3: Example Cytotoxicity Data for a Substituted Phenethylamine

Conclusion

The toxicological profile of **4-Methylphenethylamine** is largely uncharacterized. Based on data from structurally related phenethylamine analogs, 4-MPEA is predicted to act as a monoamine transporter modulator with the potential for neurotoxicity, cardiotoxicity, and developmental toxicity. The primary mechanisms underlying these toxicities are likely to involve oxidative stress, excitotoxicity, and mitochondrial dysfunction. Further research is imperative to definitively establish the safety profile of 4-MPEA. The experimental protocols and predictive toxicological information provided in this guide are intended to serve as a foundation for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β -Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental toxicity of 4-substituted amphetamines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teratogen update: Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension [insight.jci.org]
- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 17. mdpi.com [mdpi.com]
- 18. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amphetamine activates connexin43 gene expression in cultured neonatal rat cardiomyocytes through JNK and AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Toxicological Profile and Safety Data of 4-Methylphenethylamine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144676#toxicological-profile-and-safety-data-of-4-methylphenethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com